molecular formula C15H20N2O8S B12529011 N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine CAS No. 683754-44-1

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine

Cat. No.: B12529011
CAS No.: 683754-44-1
M. Wt: 388.4 g/mol
InChI Key: SJXTYYOZKAQPEN-SNVBAGLBSA-N
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Description

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine is a chemical compound with a complex structure that includes a dimethoxy-nitrophenyl group and a methionine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl precursor. This precursor is then reacted with methionine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and water are often used to dissolve the reagents and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-L-methionine: A similar compound with a different stereochemistry.

    N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-alanine: Another derivative with a different amino acid component.

Uniqueness

N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

683754-44-1

Molecular Formula

C15H20N2O8S

Molecular Weight

388.4 g/mol

IUPAC Name

(2R)-2-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H20N2O8S/c1-23-12-6-9(11(17(21)22)7-13(12)24-2)8-25-15(20)16-10(14(18)19)4-5-26-3/h6-7,10H,4-5,8H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1

InChI Key

SJXTYYOZKAQPEN-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)COC(=O)N[C@H](CCSC)C(=O)O)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)NC(CCSC)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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